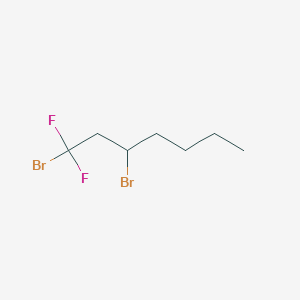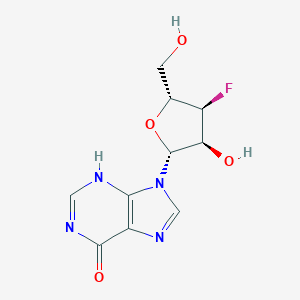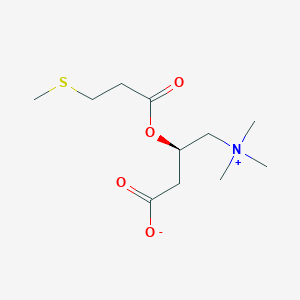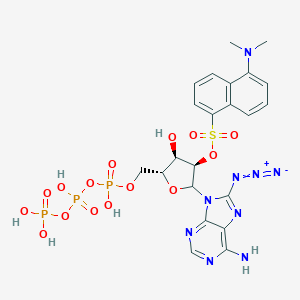![molecular formula C17H17FN4O2S B058513 6-Fluoro-7-(piperazin-1-yl)-9-cyclopropylisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione CAS No. 111279-87-9](/img/structure/B58513.png)
6-Fluoro-7-(piperazin-1-yl)-9-cyclopropylisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-7-(piperazin-1-yl)-9-cyclopropylisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione is a synthetic compound that belongs to the family of isothiazoloquinolines. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-7-(piperazin-1-yl)-9-cyclopropylisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione is not fully understood. However, it is believed to act by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes required for bacterial DNA replication and transcription.
Efectos Bioquímicos Y Fisiológicos
The compound has been found to exhibit low toxicity and good selectivity towards bacterial cells. It has also been shown to have a low propensity for inducing drug resistance, making it a promising candidate for the development of novel antibacterial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 6-Fluoro-7-(piperazin-1-yl)-9-cyclopropylisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione is its potent antibacterial activity against a broad spectrum of bacterial strains. However, its limited solubility in water and other common solvents can pose a challenge in its formulation and delivery. Additionally, further studies are required to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several potential future directions for the research and development of 6-Fluoro-7-(piperazin-1-yl)-9-cyclopropylisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione. These include:
1. Optimization of the synthesis method to improve the yield and purity of the compound.
2. Further studies to elucidate the mechanism of action and potential side effects of the compound.
3. Development of novel formulations and delivery methods to overcome its limited solubility.
4. Evaluation of its potential as a lead compound for the development of novel antibacterial and antitumor agents.
5. Investigation of its potential applications in other fields, such as agriculture and veterinary medicine.
6. Development of structure-activity relationship (SAR) studies to optimize the potency and selectivity of the compound.
Métodos De Síntesis
The synthesis of 6-Fluoro-7-(piperazin-1-yl)-9-cyclopropylisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione involves a multi-step process. The initial step involves the formation of a quinoline ring by the reaction of 2-chloro-3-fluoroaniline with ethyl acetoacetate in the presence of potassium carbonate. The resulting intermediate is then treated with piperazine and cyclopropylamine to obtain the final product.
Aplicaciones Científicas De Investigación
The compound has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. Additionally, it has shown promising antitumor activity against various cancer cell lines.
Propiedades
Número CAS |
111279-87-9 |
|---|---|
Nombre del producto |
6-Fluoro-7-(piperazin-1-yl)-9-cyclopropylisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione |
Fórmula molecular |
C17H17FN4O2S |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
9-cyclopropyl-6-fluoro-7-piperazin-1-yl-[1,2]thiazolo[5,4-b]quinoline-3,4-dione |
InChI |
InChI=1S/C17H17FN4O2S/c18-11-7-10-12(8-13(11)21-5-3-19-4-6-21)22(9-1-2-9)17-14(15(10)23)16(24)20-25-17/h7-9,19H,1-6H2,(H,20,24) |
Clave InChI |
BEZDZMQEVWAVTH-UHFFFAOYSA-N |
SMILES |
C1CC1N2C3=CC(=C(C=C3C(=O)C4=C2SNC4=O)F)N5CCNCC5 |
SMILES canónico |
C1CC1N2C3=CC(=C(C=C3C(=O)C4=C2SNC4=O)F)N5CCNCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



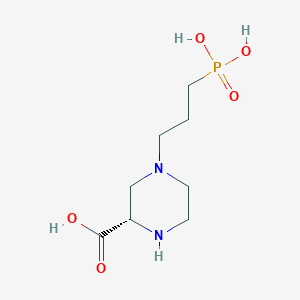
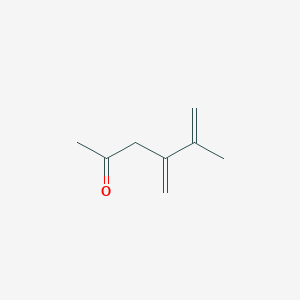
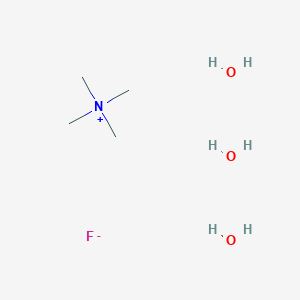
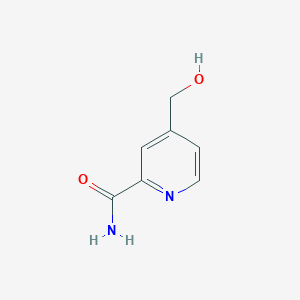
![1-(6-Methylbicyclo[4.2.0]oct-3-en-1-yl)ethanone](/img/structure/B58440.png)
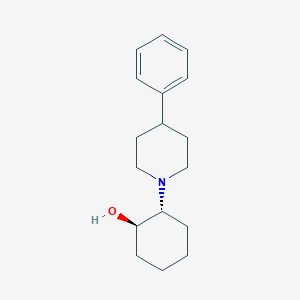
![3-[(Carboxymethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B58446.png)
